molecular formula C9H4FN2NaO3 B8215097 Sodium 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Sodium 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B8215097
M. Wt: 230.13 g/mol
InChI Key: WWYYIHUXJVWSNM-UHFFFAOYSA-M
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Description

Sodium 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a fluorophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzohydrazide with ethyl chloroformate to form an intermediate, which is then cyclized in the presence of a base such as sodium hydroxide to yield the desired oxadiazole compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Sodium 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to its overall activity .

Comparison with Similar Compounds

  • Sodium 3-(2-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate
  • Sodium 3-(2-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
  • Sodium 3-(2-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Comparison: Compared to its analogs, Sodium 3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

sodium;3-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3.Na/c10-6-4-2-1-3-5(6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYYIHUXJVWSNM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C(=O)[O-])F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN2NaO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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